erythro-4-Hydroxy Ritalinic Acid
Description
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C13H17NO4/c15-10-6-4-9(5-7-10)12(13(16)18-17)11-3-1-2-8-14-11/h4-7,11-12,14-15,17H,1-3,8H2/t11-,12+/m1/s1 |
InChI Key |
XRRKSPUBNIRWRT-NEPJUHHUSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=C(C=C2)O)C(=O)OO |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
Metabolic and Biotransformation Route
Erythro-4-Hydroxy Ritalinic Acid is naturally formed as a major metabolite of methylphenidate through hepatic metabolism. The enzymatic hydrolysis of the methylphenidate ester group by carboxylesterase 1 (CES1) leads to the formation of ritalinic acid derivatives, including the erythro-4-hydroxy form. However, for laboratory or industrial synthesis, chemical methods are preferred to obtain this compound in pure form.
Chemical Synthesis from Methylphenidate or Ritalinic Acid
The predominant synthetic approach involves chemical transformation of methylphenidate or its analogs, focusing on hydroxylation at the 4-position of the phenyl ring and stereoselective control.
Hydroxylation of Methylphenidate or Ritalinic Acid
- Hydroxylation at the para-position on the phenyl ring can be achieved using electrophilic aromatic substitution or via catalytic oxidation methods.
- The stereochemistry at the 2-position of the piperidine and acetic acid moiety is controlled to obtain the erythro isomer.
- Typical reagents include hydroxylating agents under controlled temperature and pH to prevent over-oxidation or side reactions.
Ester Hydrolysis Followed by Hydroxylation
- Methylphenidate can be hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol/THF) to yield ritalinic acid.
- Subsequent hydroxylation of ritalinic acid at the 4-position yields this compound.
- Example: Reaction of methylphenidate (200 mg, 0.914 mmol) with 1N NaOH in tetrahydrofuran and methanol at room temperature for 3 hours, followed by acidification and extraction, produces hydroxylated products.
Stereoselective Synthetic Processes
Several patented processes describe stereoselective synthesis of methylphenidate analogs, including this compound, focusing on controlling the erythro/threo ratio.
- Use of Reformatsky reactions with methyl α-phenyl bromoacetate and other reagents to generate diastereomeric mixtures enriched in erythro isomers.
- Trituration in methanol and dimethoxyethane (DME) to enrich the erythro diastereomer from a 3:1 to greater than 20:1 ratio.
- Catalytic esterification and epimerization steps to optimize yield and purity of the erythro isomer.
Process Flow Summary from Patents and Literature
Analytical and Purification Techniques
- Chromatographic Methods: Thin Layer Chromatography (TLC) for monitoring reaction progress; column chromatography for purification.
- Crystallization: Cooling and solvent selection (ethyl acetate, acetone-diethyl ether) for isolating pure crystalline forms.
- Spectroscopic Characterization: NMR (1H and 13C), IR, and HRMS confirm structure and stereochemistry.
- Diastereomeric Ratio Determination: NMR and chromatographic methods used to quantify erythro vs. threo isomers.
Research Data and Yields
- Yields for hydrolysis and hydroxylation steps typically range from 50% to 80%, depending on reaction conditions.
- Stereoselective enrichment via trituration significantly improves the purity of erythro isomer but may reduce overall yield due to removal of impurities and other isomers.
- Industrial processes aim to optimize reaction times (5-50 hours), temperature control (0-30 °C), and pH (6-8) for maximal yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis + hydroxylation | Methylphenidate | NaOH, methanol, THF; hydroxylating agent | RT, 3 h; controlled oxidation | ~60-75 | Produces ritalinic acid then hydroxylated product |
| Reformatsky reaction | Piperidinyl precursors | Methyl α-phenyl bromoacetate, metal catalysts | Room temp, solvent trituration | 70-80 | Diastereomeric mixture enriched to erythro isomer |
| Esterification + epimerization | Amino acid esters | Methanol, acid catalyst, water sequestrant | 25-50 °C, 5-50 h | 50-73 | Industrially optimized for methylphenidate analogs |
Chemical Reactions Analysis
Types of Reactions
Erythro-4-Hydroxy Ritalinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo-derivatives and substituted compounds, which can have different pharmacological properties and applications .
Scientific Research Applications
Erythro-4-Hydroxy Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of methylphenidate metabolism and its derivatives.
Biology: Helps in understanding the metabolic pathways and enzymatic processes involved in drug metabolism.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of erythro-4-Hydroxy Ritalinic Acid involves its interaction with various enzymes and receptors in the body. It primarily acts as a metabolite of methylphenidate, influencing the reuptake of neurotransmitters like dopamine and norepinephrine . This interaction helps in modulating the central nervous system’s activity, contributing to the therapeutic effects of methylphenidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are structurally or functionally related to erythro-4-OH-RA:
Ritalinic Acid (RA) : Primary metabolite of methylphenidate.
p-Hydroxy Ritalinic Acid (p-OH RA) : A hydroxylated RA derivative with a para-hydroxyphenyl group.
Oxo-Ritalinic Acid (Oxo-RA) : Ketone-containing RA derivative.
4-Hydroxyretinoic Acid: A retinoid with a hydroxyl group at the 4-position (structurally distinct but shares nomenclature similarities).
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Research Findings
Metabolic Pathways: In humans, ~80% of methylphenidate is excreted as RA, while hydroxylated derivatives like erythro-4-OH-RA and p-OH RA are minor metabolites . Bacterial strains (e.g., Nocardioides sp. MW5) hydroxylate RA during biodegradation, producing intermediates like erythro-4-OH-RA, which are further metabolized via piperidine ring cleavage .
Hydroxylation (e.g., erythro-4-OH-RA) may enhance polarity, further reducing bioavailability. Erythro-4-OH-RA is rapidly mineralized by soil bacteria under nitrogen-rich conditions, limiting its environmental persistence .
Analytical Challenges :
Critical Discussion of Gaps and Implications
- Biomarker Utility : RA is proposed as a sewage epidemiology biomarker for methylphenidate use, but its rapid bacterial degradation to hydroxylated forms like erythro-4-OH-RA complicates accurate quantification .
- Species-Specific Metabolism : Dogs produce Oxo-RA, while rats generate p-OH RA, highlighting interspecies variability that complicates translational research .
- Structural-Activity Relationships : Hydroxylation at the 4-position (erythro configuration) may alter binding affinity to neuronal targets, though this remains unverified experimentally.
Q & A
Q. What are the standard analytical methods for detecting and quantifying erythro-4-hydroxy ritalinic acid in biological matrices?
Methodological Answer: this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). For urine and plasma, solid-phase extraction (SPE) on Bond Elut Certify columns is recommended to isolate the metabolite, followed by chiral separation using α1-acid glycoprotein columns for enantiomeric resolution . Calibration curves should include stable-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How does this compound differ from its parent compound, methylphenidate, in pharmacokinetic studies?
Methodological Answer: Unlike methylphenidate, which has a short half-life (~2–4 hours), this compound is a secondary metabolite with prolonged urinary excretion. Studies should incorporate serial sampling over 48–72 hours post-administration to capture its elimination profile. Confirmatory analyses must distinguish it from other hydroxylated metabolites (e.g., aromatic hydroxylation products) using high-resolution MS/MS fragmentation patterns (e.g., m/z 84 for ritalinic acid derivatives) .
Q. What experimental controls are critical when studying this compound in environmental samples?
Methodological Answer: Environmental studies require controls for matrix interference (e.g., humic acids in wastewater) and degradation artifacts. Spiked quality control (QC) samples should mimic field conditions (e.g., pH, temperature) to validate recovery rates. For stability assessments, parallel experiments at 10°C and 20°C are necessary to model seasonal variations in degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s stability in sewage epidemiology studies?
Methodological Answer: Discrepancies arise from microbial biodegradation in sewage systems. To address this, combine targeted LC-MS/MS with non-targeted metabolomics (e.g., UPLC-TOF-MS with data-independent acquisition) to identify bacterial transformation products (e.g., piperidine ring-opened intermediates). Use nitrogen-limited biodegradation assays to isolate stable metabolites and validate biomarker reliability .
Q. What strategies optimize sensitivity for detecting low-abundance this compound in forensic toxicology?
Methodological Answer: For trace-level detection, employ ion mobility spectrometry (IMS) coupled with LC-MS to reduce noise from co-eluting compounds. Pre-concentration via lyophilization or solid-phase microextraction (SPME) can enhance signals. Validate limits of detection (LOD) using spiked blank matrices, and account for false negatives caused by material deterioration during sample preparation (e.g., low-intensity peaks in ADLQ conditions) .
Q. How do metabolic pathways of this compound in bacterial isolates inform environmental risk assessments?
Methodological Answer: Use enrichment cultures with activated sludge-derived strains (e.g., MW5) to map degradation pathways. Monitor nitrogen availability’s impact on mineralization kinetics via stable isotope probing (SIP) with ¹³C-labeled ritalinic acid. Metabolite profiling should include GC-MS for volatile intermediates and NMR for structural elucidation of persistent residues .
Q. What statistical approaches address variability in ecotoxicological uptake studies of this compound?
Methodological Answer: Apply mixed-effects models to account for interspecies differences (e.g., nine-spine stickleback vs. water louse). Normalize tissue concentrations to lipid content and use ANOVA with post-hoc Tukey tests to compare uptake rates across temperature cohorts. Include time-series regression to model bioaccumulation potential despite rapid aqueous degradation .
Methodological Considerations for Data Interpretation
- Contradiction Handling : When conflicting data emerge (e.g., biomarker stability vs. biodegradation), perform meta-analyses weighted by methodological rigor (e.g., sample size, QC protocols). Cross-validate findings using orthogonal techniques, such as immunoassays versus MS-based methods .
- Peer Review Alignment : Structure manuscripts to emphasize hypothesis-driven research questions (FINER criteria) and contextualize results within existing literature (e.g., comparison to Dinis-Oliveira 2017 hydroxylation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
